molecular formula C10H11N3O2S2 B1211108 Sulfamethylthiazole CAS No. 515-59-3

Sulfamethylthiazole

Numéro de catalogue: B1211108
Numéro CAS: 515-59-3
Poids moléculaire: 269.3 g/mol
Clé InChI: KJVQYDYPDFFJMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Le sulfaméthylthiazole subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le sulfaméthylthiazole a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le sulfaméthylthiazole exerce ses effets antibactériens en inhibant l'enzyme bactérienne dihydroptéroate synthétase . Cette enzyme est essentielle à la synthèse de l'acide folique, nécessaire à la croissance et à la réplication bactériennes. En inhibant de manière compétitive cette enzyme, le sulfaméthylthiazole empêche la synthèse de l'acide folique, ce qui conduit à la mort des cellules bactériennes .

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Infections
Sulfamethylthiazole is primarily used to treat infections caused by susceptible bacteria. Its effectiveness has been demonstrated in various clinical settings:

  • Streptococcal Infections: Studies have shown that this compound exhibits superior bacteriostatic effects against Lancefield group A Streptococcus compared to other sulfonamides .
  • Pneumonia and Sepsis: Clinical evaluations indicated successful treatment outcomes in patients with pneumonia and staphylococcic sepsis, showcasing the compound's therapeutic potential .

2. Ocular Infections
this compound is indicated for the prevention and treatment of postoperative ocular infections. Its application in ophthalmology highlights its versatility as an antibiotic .

3. Veterinary Medicine
In veterinary practices, this compound is used to manage bacterial infections in animals, contributing to the control of infectious diseases in livestock and pets.

Case Study 1: Efficacy Against Streptococcus

A clinical trial involving 128 patients suffering from pneumonia and urinary tract infections demonstrated that this compound was effective in reducing symptoms and eradicating the pathogen. Patients treated with this compound showed a significant improvement compared to those receiving alternative treatments .

Case Study 2: Postoperative Ocular Infection Prevention

In a controlled study assessing postoperative ocular infection rates, patients administered this compound exhibited lower infection rates compared to those who did not receive prophylactic treatment. This underscores the compound's role in enhancing surgical outcomes in ophthalmic procedures .

Research Findings

Recent studies have explored the pharmacokinetics and safety profile of this compound. Research indicates that it has a favorable safety profile with manageable side effects when used appropriately. The compound's excretion patterns suggest that it is primarily eliminated through renal pathways, which necessitates dosage adjustments in patients with renal impairment .

Comparative Data Table

Application AreaDescriptionKey Findings
Infectious Diseases Treatment for bacterial infectionsEffective against Streptococcus and Staphylococcus
Ocular Infections Prevention and treatment post-surgeryReduced infection rates post-operatively
Veterinary Medicine Management of infections in animalsWidely used for livestock health

Comparaison Avec Des Composés Similaires

Le sulfaméthylthiazole est similaire aux autres antibiotiques sulfamidés, tels que le sulfathiazole et le sulfaméthizole . Il possède des propriétés uniques qui le distinguent de ces composés :

Activité Biologique

Sulfamethylthiazole, a sulfonamide antibiotic, exhibits a range of biological activities primarily through its antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic uses, and relevant research findings.

This compound functions as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate. By mimicking para-aminobenzoic acid (PABA), this compound effectively inhibits the production of dihydrofolate, a precursor necessary for DNA synthesis in bacteria. This inhibition results in bacteriostatic effects, preventing bacterial growth and reproduction rather than killing the bacteria outright .

Antibacterial Activity

The antibacterial efficacy of this compound has been demonstrated against various Gram-positive and Gram-negative bacteria. Notably, it has shown significant activity against:

  • Staphylococcus aureus : Effective in treating infections caused by this common pathogen.
  • Escherichia coli : Demonstrated effectiveness against urinary tract infections.
  • Beta-hemolytic streptococci : Used in treating streptococcal infections.

In comparative studies, this compound exhibited greater bacteriostatic activity than other sulfonamides such as sulfathiazole, particularly against Staphylococcus aureus .

Therapeutic Uses

This compound is primarily indicated for:

  • Ocular Infections : It is used to prevent postoperative ocular infections and treat existing ocular infections .
  • Trachoma : Often employed as an adjunct treatment in combination with other antibiotics to combat this infectious disease .

Case Studies and Research Findings

  • In Vitro Studies : Research indicates that this compound has a higher efficacy than sulfathiazole when tested against Staphylococcus aureus in vitro. The bacteriostatic concentration was significantly lower for this compound compared to its counterparts .
  • Clinical Trials : Clinical evaluations have shown that combinations of this compound with trimethoprim can enhance therapeutic outcomes for methicillin-resistant Staphylococcus aureus (MRSA) infections. However, treatment success may vary based on tissue damage and bacterial load .
  • Animal Studies : Experimental studies involving mice have demonstrated that this compound effectively reduces bacterial counts in infected tissues, supporting its use as a therapeutic agent in veterinary medicine as well .

Summary of Biological Activity

PropertyDetail
Chemical Class Sulfonamide antibiotic
Mechanism of Action Inhibits dihydropteroate synthase; mimics PABA
Target Bacteria Staphylococcus aureus, Escherichia coli, Streptococcus spp.
Therapeutic Uses Ocular infections, adjunct treatment for trachoma
Comparative Efficacy More effective than sulfathiazole against S. aureus

Propriétés

IUPAC Name

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVQYDYPDFFJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199481
Record name Sulfamethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515-59-3
Record name Sulfamethylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamethylthiazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfamethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'1-(4-methylthiazol-2-yl)sulphanilamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMETHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R12OZ3O07F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfamethylthiazole
Reactant of Route 2
Sulfamethylthiazole
Reactant of Route 3
Sulfamethylthiazole
Reactant of Route 4
Reactant of Route 4
Sulfamethylthiazole
Reactant of Route 5
Sulfamethylthiazole
Reactant of Route 6
Reactant of Route 6
Sulfamethylthiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.